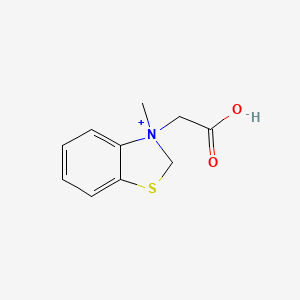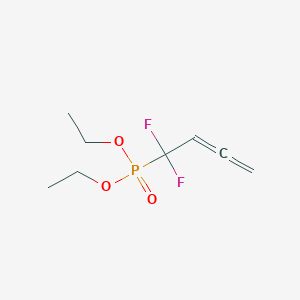![molecular formula C38H26O4 B14290366 ([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone] CAS No. 116071-71-7](/img/structure/B14290366.png)
([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone]: is an organic compound that belongs to the class of aromatic ketones This compound is characterized by its biphenyl core structure, which is substituted with phenoxyphenyl groups at the 4,4’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] typically involves the reaction of biphenyl derivatives with phenoxybenzoyl chloride under Friedel-Crafts acylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at a controlled temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH₄) can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that influence cell proliferation and apoptosis, contributing to its potential anticancer properties.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler analog with a biphenyl core but lacking the phenoxyphenyl substituents.
Benzophenone: Contains a single phenyl ring substituted with a ketone group, similar to the ketone functionality in ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone].
Diphenylmethane: Features a central methylene group connecting two phenyl rings, analogous to the biphenyl structure.
Uniqueness
([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] is unique due to its extended conjugated system and the presence of multiple functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its biphenyl core and phenoxyphenyl substituents provide a versatile framework for further functionalization and exploration in various scientific fields.
特性
CAS番号 |
116071-71-7 |
|---|---|
分子式 |
C38H26O4 |
分子量 |
546.6 g/mol |
IUPAC名 |
[4-[4-(4-phenoxybenzoyl)phenyl]phenyl]-(4-phenoxyphenyl)methanone |
InChI |
InChI=1S/C38H26O4/c39-37(31-19-23-35(24-20-31)41-33-7-3-1-4-8-33)29-15-11-27(12-16-29)28-13-17-30(18-14-28)38(40)32-21-25-36(26-22-32)42-34-9-5-2-6-10-34/h1-26H |
InChIキー |
UCDPHEWZZUHIRQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)

![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)





